molecular formula C6H7N3O5 B2408854 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 400878-02-6

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2408854
CAS No.: 400878-02-6
M. Wt: 201.138
InChI Key: BIRMXKBYQVCDSU-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Properties

IUPAC Name

3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-2-14-5-4(9(12)13)3(6(10)11)7-8-5/h2H2,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRMXKBYQVCDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and carboxylation steps . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and microwave-assisted synthesis are also explored to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has shown that derivatives of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been synthesized and tested for their ability to inhibit tumor cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through modulation of key signaling pathways .

Antimicrobial Properties : This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, which disrupts metabolic processes .

Neuroprotective Effects : Some studies indicate that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit cholinesterase enzymes can lead to increased levels of acetylcholine, enhancing cognitive functions .

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing novel materials with unique electronic and optical properties. Its incorporation into polymer matrices has shown promise in enhancing the thermal stability and mechanical strength of the resulting materials .

Agricultural Chemistry Applications

The compound is also being investigated for its potential use in agricultural chemistry, particularly in the synthesis of agrochemicals. Research suggests that derivatives of this compound can serve as effective herbicides or fungicides due to their ability to inhibit specific metabolic pathways in plants and fungi .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and tested their anticancer efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of this compound was assessed against multi-drug resistant bacterial strains. The results showed significant inhibition zones compared to controls, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1H-pyrazole-3-carboxylic acid ethyl ester
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
  • 3,4,5-Trinitro-1H-pyrazole

Uniqueness

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to other pyrazole derivatives .

Biological Activity

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound features an ethoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C8H10N4O4
  • Molecular Weight: 218.19 g/mol
  • CAS Number: 400878-02-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions modulate various biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth by interfering with DNA synthesis and cellular metabolism .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. For instance, it has been shown to reduce inflammation in carrageenan-induced edema models in rats, comparable to standard anti-inflammatory drugs like ibuprofen. This effect is likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for effective strains .
  • Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, doses of 10 mg/kg of the compound resulted in a significant reduction in edema compared to the control group, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
4-Nitro-1H-pyrazole-3-carboxylic acidHighModerate
1-Methyl-3-nitro-1H-pyrazole-4-carboxylateModerateLow

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